molecular formula C27H29N5OS B418551 N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332911-62-3

N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418551
CAS No.: 332911-62-3
M. Wt: 471.6g/mol
InChI Key: UZGUNUFCHWCRCD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic rings. Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and various aromatic amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in gene expression, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole
  • 3-Amino-1,2,4-triazole
  • 4-Phenyl-1,2,4-triazole

Uniqueness

What sets N-(2,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

332911-62-3

Molecular Formula

C27H29N5OS

Molecular Weight

471.6g/mol

IUPAC Name

2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N5OS/c1-18-13-14-19(2)23(15-18)29-25(33)17-34-27-31-30-24(32(27)22-11-6-5-7-12-22)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33)

InChI Key

UZGUNUFCHWCRCD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C

Origin of Product

United States

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